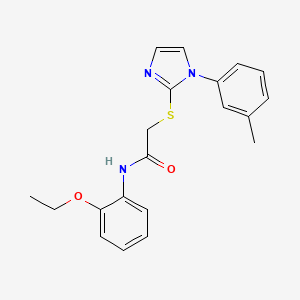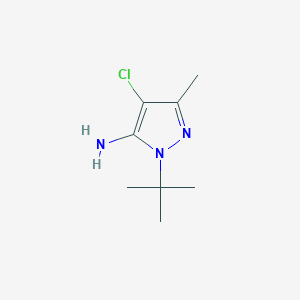
1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a methyl group attached to the pyrazole ring. The tert-butyl group is known for its steric bulk, which can influence the compound’s reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base, such as potassium carbonate, to introduce the tert-butyl group via nucleophilic substitution.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include reduced amines or other reduced forms.
科学的研究の応用
1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the chlorine and methyl groups can modulate its electronic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine: Lacks the chlorine atom, which can affect its reactivity and applications.
1-(tert-Butyl)-4-chloro-1H-pyrazol-5-amine: Lacks the methyl group, which can influence its steric and electronic properties.
1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazole: Lacks the amine group, which can affect its chemical reactivity and biological activity.
Uniqueness
1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer specific steric and electronic properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the design of new molecules with tailored properties.
特性
IUPAC Name |
2-tert-butyl-4-chloro-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN3/c1-5-6(9)7(10)12(11-5)8(2,3)4/h10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAQVPKNUVBBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598083.png)
![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea](/img/structure/B2598085.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2598086.png)
![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2598087.png)
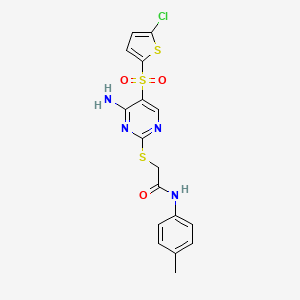
![methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2598091.png)


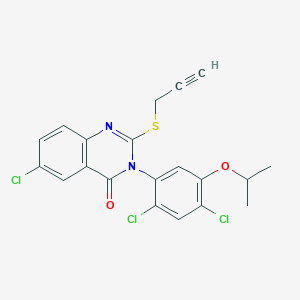
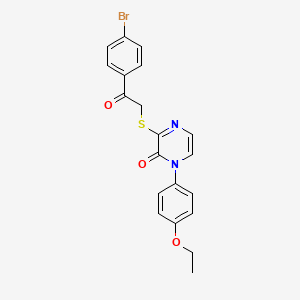
![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

